molecular formula C₁₀H₁₇Cl₂N₃ B1663835 1400W dihydrochloride CAS No. 214358-33-5

1400W dihydrochloride

Katalognummer: B1663835
CAS-Nummer: 214358-33-5
Molekulargewicht: 250.17 g/mol
InChI-Schlüssel: WDJHSQZCZGPGAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1400W dihydrochloride can be synthesized through a series of chemical reactions involving the appropriate precursors. The preparation typically involves the reaction of N-(3-[Aminomethyl]benzyl)acetamidine with hydrochloric acid to form the dihydrochloride salt . The compound is more soluble in aqueous systems than in organic solvents, and solutions are best prepared fresh daily due to stability concerns .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the synthesis would likely involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The compound is typically stored at -20°C to maintain stability .

Analyse Chemischer Reaktionen

Enzymatic Inhibition

1400W acts as a slow, tight-binding inhibitor of inducible nitric oxide synthase (iNOS) with a dissociation constant (Kd_d) of 7 nM . The inhibition is NADPH-dependent and involves irreversible or extremely slow reversible binding, likely through covalent interaction with the enzyme’s active site .

Selectivity Profile

Enzyme Ki/Kd Value Selectivity Factor
iNOS7 nM (Kd_d)
nNOS2 μM (Ki)>1,000-fold (vs. iNOS)
eNOS50 μM (Ki)>7,000-fold (vs. iNOS)

The compound exhibits >5000-fold selectivity for human iNOS over eNOS and >200-fold selectivity over nNOS .

Solubility

Solvent Max. Concentration
Water1 mg/mL
Methanol5 mg/mL

1400W is cell-permeable and stable under standard laboratory conditions, with a recommended storage temperature of −20°C .

Reaction with iNOS

1400W inhibits iNOS by interfering with its catalytic cycle, which involves the conversion of L-arginine to nitric oxide (NO) and citrulline. The reaction mechanism likely involves:

  • Binding to the active site of iNOS, blocking access to L-arginine.

  • Covalent interaction with the enzyme, leading to irreversible inhibition .

In vivo studies demonstrate reduced serum nitrite levels (a NO metabolite) and neurodegeneration in models of cerebral ischemia and DFP-induced toxicity .

Cytokine Modulation

1400W suppresses pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in serum, reducing neuroinflammation .

Key Research Findings

  • Neuroprotection : Reduces ischemic lesion volume by 31% in cerebral ischemia models .

  • Anti-tumor Activity : Inhibits tumor growth in murine adenocarcinoma models .

  • Analgesic Effects : Mitigates mechanical and heat hypersensitivity in pain models .

Wissenschaftliche Forschungsanwendungen

Neuroprotection in Epilepsy Models

Research indicates that 1400W dihydrochloride has neuroprotective effects in models of epilepsy. In a study involving the administration of 1400W at a dosage of 20 mg/kg, significant reductions in epileptiform spiking and spontaneous recurrent seizures (SRS) were observed. The compound also mitigated long-term neurotoxicity induced by diisopropyl fluorophosphate (DFP), leading to decreased gliosis and neurodegeneration in treated rats .

Tumor Growth Inhibition

1400W has been explored for its potential in cancer therapy, particularly in enhancing the efficacy of radiotherapy. In xenograft mouse models for lung and breast cancer, the combination of 1400W with radiation therapy resulted in significantly reduced tumor growth compared to radiation alone. This suggests that iNOS inhibition may improve anti-tumor immunity and therapeutic outcomes .

Vascular Injury Models

In studies involving endotoxin-induced vascular injury, 1400W exhibited potent protective effects. It was shown to suppress leakage into the ileum when administered post-endotoxin exposure, highlighting its potential application in treating conditions associated with vascular damage .

Analgesic Effects

The compound has also demonstrated analgesic properties in models of mechanical and heat hypersensitivity. This suggests its potential utility in pain management strategies, particularly where inflammation plays a critical role .

Summary of Key Findings

Application Description Key Findings
NeuroprotectionProtects against neurodegeneration in epilepsy modelsReduces epileptiform spiking and SRS; mitigates DFP-induced neurotoxicity
Tumor Growth InhibitionEnhances efficacy of radiotherapy in cancer treatmentSignificant reduction in tumor growth when combined with RT; improves survival rates
Vascular Injury ProtectionMitigates damage from endotoxin-induced vascular injurySuppresses leakage into the ileum post-endotoxin exposure
Analgesic EffectsProvides relief from mechanical and thermal hypersensitivityDemonstrates analgesic properties in relevant animal models

Case Study 1: Neuroprotection Against DFP-Induced Toxicity

In a controlled study, rats treated with 1400W showed a marked decrease in mortality and neurodegeneration following DFP exposure. Immunohistochemical analyses revealed lower levels of reactive gliosis compared to control groups, indicating the compound's protective role against neurotoxic agents .

Case Study 2: Synergistic Effects with Radiotherapy

A study involving xenograft models demonstrated that administering 1400W alongside radiotherapy not only inhibited tumor growth but also enhanced the infiltration of CD8+ T cells into tumors. This suggests that iNOS inhibition may facilitate better immune responses against tumors when combined with conventional therapies .

Wirkmechanismus

1400W dihydrochloride exerts its effects by binding to the active site of inducible nitric oxide synthase, thereby inhibiting its activity. The inhibition is dependent on the cofactor nicotinamide adenine dinucleotide phosphate (NADPH). The compound exhibits slow, tight binding kinetics, making it a potent inhibitor of iNOS . This inhibition reduces the production of nitric oxide, which is implicated in various pathological conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity for inducible nitric oxide synthase over other isoforms such as endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS). This selectivity makes it a valuable tool in research focused on iNOS-related pathways and conditions .

Biologische Aktivität

1400W dihydrochloride, chemically known as N-[[3-(Aminomethyl)phenyl]methyl]-ethanimidamide dihydrochloride, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). This compound has garnered significant attention in biomedical research due to its implications in various pathological conditions, particularly those involving neuroinflammation and ischemic injury.

This compound exhibits a strong binding affinity for iNOS, with a dissociation constant KdK_d of approximately 7 nM, making it one of the most selective inhibitors available. In contrast, its inhibition of neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS) is significantly weaker, with KiK_i values of 2 μM and 50 μM, respectively . This selectivity is crucial for minimizing side effects associated with nitric oxide modulation in non-target tissues.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 1400W in various animal models. For instance, in a rat model of diisopropylfluorophosphate (DFP)-induced seizures, treatment with 1400W significantly reduced markers of oxidative stress and neuroinflammation. The compound was administered at doses of 10 mg/kg and 15 mg/kg over one to two weeks, leading to a notable decrease in microglial activation and pro-inflammatory cytokines .

In another study focusing on focal cerebral ischemia, administration of 1400W (20 mg/kg) resulted in a reduction of ischemic lesion volume by 31% and improved neurological function . These findings suggest that 1400W may mitigate neuronal damage by inhibiting excessive iNOS activity during pathological states.

Anti-Cancer Activity

The compound has also been investigated for its potential anti-cancer effects. In EMT6 murine mammary adenocarcinoma models, administration of 1400W was shown to significantly reduce tumor weight and iNOS activity . This indicates that targeting iNOS may be a viable strategy in cancer therapy, particularly in tumors where nitric oxide plays a role in promoting growth and survival.

Study on Endotoxin-Induced Vascular Injury

In a rat model of endotoxin-induced vascular injury, 1400W demonstrated a remarkable ability to inhibit vascular leakage when administered three hours post-endotoxin exposure. The results showed a complete suppression of leakage into the ileum at doses ranging from 0.1 to 10 mg/kg . This study underscores the therapeutic potential of 1400W in conditions characterized by acute inflammation.

Study on Neurodegeneration

A comprehensive study assessed the long-term effects of DFP exposure on brain pathology and the mitigating effects of 1400W. The results indicated that treatment with 1400W significantly reduced gliosis and neurodegeneration across various brain regions compared to vehicle controls. Notably, the compound also suppressed levels of key pro-inflammatory cytokines such as IL-1α and TNFα .

Summary Table: Effects of this compound in Various Studies

Study ContextDose (mg/kg)Key Findings
Endotoxin-Induced Vascular Injury0.1 - 10Complete suppression of vascular leakage into the ileum
Focal Cerebral Ischemia20Reduced ischemic lesion volume by 31%
DFP-Induced Neurotoxicity10 - 15Decreased microglial activation and pro-inflammatory cytokines; reduced neurodegeneration
EMT6 Murine Mammary Adenocarcinoma10 - 12Significant reduction in tumor weight and iNOS activity

Eigenschaften

IUPAC Name

N'-[[3-(aminomethyl)phenyl]methyl]ethanimidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-8(12)13-7-10-4-2-3-9(5-10)6-11;;/h2-5H,6-7,11H2,1H3,(H2,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJHSQZCZGPGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CC=CC(=C1)CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214358-33-5
Record name 1400w Dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214358335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1400W DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1BH573TYJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1400W dihydrochloride
Reactant of Route 2
Reactant of Route 2
1400W dihydrochloride
Reactant of Route 3
Reactant of Route 3
1400W dihydrochloride
Reactant of Route 4
1400W dihydrochloride
Reactant of Route 5
1400W dihydrochloride
Reactant of Route 6
1400W dihydrochloride
Customer
Q & A

A: 1400W dihydrochloride selectively inhibits iNOS, blocking the production of nitric oxide (NO) by this enzyme. [, ] Unlike other isoforms like neuronal NOS (nNOS), iNOS is often upregulated in pathological conditions, including inflammation and cancer. [, ] By inhibiting iNOS, this compound can reduce NO-mediated effects, which can be beneficial in various disease models. [, , ]

A: Researchers have utilized this compound as a pharmacological tool to differentiate the roles of various NOS isoforms. For instance, in a study investigating NO dynamics during stroke and reperfusion, this compound was used to selectively inhibit iNOS. [] This allowed researchers to demonstrate that the surge in NO levels observed during the initial reperfusion phase was primarily driven by nNOS activity, not iNOS. []

A: Research suggests that this compound can enhance the efficacy of radiotherapy in treating certain cancers. [] By inhibiting iNOS and subsequently reducing NO production, this compound appears to mitigate the immunosuppressive environment created by myeloid-derived cells within the tumor microenvironment. [] This, in turn, promotes a more robust anti-tumor immune response, evidenced by increased infiltration of CD8+ T cells into the tumor and enhanced production of inflammatory cytokines. []

A: Yes, this compound has proven valuable in elucidating inflammatory signaling pathways. In a study investigating the effects of IL-4 on equine pulmonary artery endothelial cells, this compound was instrumental in demonstrating that the IL-4-induced expression of E-selectin, VEGF, and iNOS was, at least in part, mediated through iNOS activity. [] This finding highlights the potential of iNOS inhibition as a strategy for modulating inflammatory responses in certain conditions.

A: this compound has been employed to investigate the intricate interplay between corneal stromal cells and Th17 cells, key players in the immune response. [] Researchers used this compound to rule out a significant role for iNOS in the observed immunomodulatory effects. [] This finding suggests that corneal stromal cells suppress Th17 cell function through a mechanism primarily independent of iNOS activity, encouraging further investigation into alternative pathways. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.